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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701 Get Quote

Technical Support Center: ACH-000143
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and scientists working with ACH-000143. The information is designed

to help optimize experimental design and address common challenges to achieve maximum

efficacy.

Frequently Asked Questions (FAQs)
General

What is ACH-000143? ACH-000143 is a potent and orally active agonist for the melatonin

receptors MT1 and MT2.[1][2] It is a benzimidazole derivative that has been shown to have a

regulatory effect on peripheral absorption and liver lipid metabolism.[2][3][4]

What is the mechanism of action of ACH-000143? ACH-000143 activates the G protein-

coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[2]

[3] This activation initiates downstream signaling pathways that influence circadian rhythms

and metabolic processes.[2][3]

Dosing and Administration

What is a recommended starting dose for in vivo studies? In studies with high-fat diet-

induced obese rats, oral doses of 10 mg/kg and 30 mg/kg administered once daily for two

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8143701?utm_src=pdf-interest
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.medchemexpress.com/ach-000143.html
https://www.immune-system-research.com/2021/05/17/ach-000143-is-an-orally-active-melatonin-receptor-agonist/
https://www.immune-system-research.com/2021/05/17/ach-000143-is-an-orally-active-melatonin-receptor-agonist/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.immune-system-research.com/2021/05/17/ach-000143-is-an-orally-active-melatonin-receptor-agonist/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://www.immune-system-research.com/2021/05/17/ach-000143-is-an-orally-active-melatonin-receptor-agonist/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


months were shown to be effective in reducing plasma glucose and liver triglycerides.[1][2][5]

What is the safety profile of ACH-000143? ACH-000143 has been shown to be devoid of

hERG binding, genotoxicity, and behavioral alterations at oral doses up to 100 mg/kg in rats.

[1][3][4][5]

Experimental Design

What are the key in vitro assays for assessing ACH-000143 activity? Key in vitro assays

include radioligand binding assays and cellular functional assays.[3] For functional assays,

Chinese Hamster Ovary (CHO) cells expressing human MT1 or MT2 receptors are

commonly used.[3]

What are the expected EC50 values for ACH-000143? ACH-000143 has reported EC50

values of 0.06 nM for the MT1 receptor and 0.32 nM for the MT2 receptor.[1][2]

Troubleshooting Guide
Poor Solubility or Compound Precipitation

Issue: The formulated ACH-000143 solution is cloudy or shows precipitation.

Possible Cause: ACH-000143 may have limited solubility in certain aqueous solutions.

Solution:

Formulation: Use a vehicle system known to be effective for this compound. Several have

been reported:

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

10% DMSO, 90% Corn Oil.[1]

For some in vivo studies, a formulation of 1% DMSO, 1% Tween 80, and 98% distilled

water with 0.2% HPMC has been used.[3]
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Physical Intervention: Gentle heating and/or sonication can be used to aid in the

dissolution of the compound if precipitation occurs during preparation.[1]

Solvent Quality: Ensure you are using newly opened, high-quality DMSO, as hygroscopic

DMSO can negatively impact solubility.[1]

Inconsistent or Unexpected In Vitro Results

Issue: High variability in functional assay results.

Possible Cause:

Cell health and passage number of the MT1/MT2 expressing cell lines.

Inconsistent compound concentration due to improper dissolution or adsorption to plastics.

Assay readout sensitivity.

Solution:

Cell Culture: Maintain a consistent cell passage number and ensure high cell viability

before each experiment.

Compound Handling: Prepare fresh stock solutions and dilutions for each experiment.

Consider using low-adhesion microplates.

Assay Optimization: Ensure the chosen assay readout (e.g., cell impedance for MT1,

cAMP for MT2) is optimized for your specific cell line and experimental conditions.[3]

Unexpected In Vivo Efficacy

Issue: Lack of expected physiological effects (e.g., no change in plasma glucose).

Possible Cause:

Inadequate dosing or bioavailability.

Issues with the animal model.
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Improper formulation or administration.

Solution:

Dose-Response Study: Conduct a dose-response study to determine the optimal dose for

your specific animal model and disease state.

Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the

absorption, distribution, metabolism, and excretion (ADME) of ACH-000143 in your model.

Formulation and Administration: Double-check the formulation protocol and ensure proper

oral gavage technique to guarantee the full dose is administered.

Data Presentation
Table 1: In Vitro Potency of ACH-000143

Receptor EC50 (nM)

MT1 0.06[1][2]

MT2 0.32[1][2]

Table 2: In Vivo Efficacy of ACH-000143 in High-Fat Diet Rats

Dose (oral, daily) Outcome Result

10 mg/kg Plasma Glucose Reduction -16.4%[1][2]

30 mg/kg Plasma Glucose Reduction -16.9%[1][2]

10 - 30 mg/kg Body Weight Gain
Significantly reduced weekly

gain[1][2][5]

10 - 30 mg/kg Liver Health
Reduced liver triglycerides and

steatosis[1][2][5]

Experimental Protocols
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1. Radioligand Binding Assay

Objective: To determine the binding affinity of ACH-000143 to MT1 and MT2 receptors.

Methodology:

Use cell membranes from CHO cells recombinantly expressing human MT1 or MT2

receptors.[3]

Incubate the cell membranes with varying concentrations of ACH-000143 and a constant

concentration of the radioligand, [¹²⁵I]2-iodomelatonin.[3]

Allow the binding to reach equilibrium.

Separate the bound and free radioligand.

Quantify the amount of bound radioligand using scintillation counting.[3]

Calculate the inhibition constant (Ki) by analyzing the competition binding data.[3]

2. Cellular Functional Assays

Objective: To measure the agonist activity of ACH-000143 at the MT1 and MT2 receptors.

Methodology:

Seed CHO cells expressing either human MT1 or MT2 receptors in appropriate

microplates.[3]

Treat the cells with a range of concentrations of ACH-000143 (typically from 0.01 nM to

100 µM).[3]

For MT1 expressing cells, measure changes in cell impedance using cellular dielectric

spectroscopy.[3]

For MT2 expressing cells, measure changes in intracellular cAMP levels using a

fluorometric method.[3]
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Generate dose-response curves and calculate the EC50 values.[3]
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Caption: Signaling pathway of ACH-000143 through MT1 and MT2 receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.medchemexpress.com/ach-000143.html
https://www.immune-system-research.com/2021/05/17/ach-000143-is-an-orally-active-melatonin-receptor-agonist/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://www.researchgate.net/publication/349136223_Discovery_of_ACH-000143_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats
https://www.benchchem.com/product/b8143701#optimizing-ach-000143-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b8143701#optimizing-ach-000143-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b8143701#optimizing-ach-000143-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b8143701#optimizing-ach-000143-dosage-for-maximum-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8143701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

